molecular formula C16H12BrNO2S B6424429 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide CAS No. 2034595-31-6

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide

Cat. No.: B6424429
CAS No.: 2034595-31-6
M. Wt: 362.2 g/mol
InChI Key: YLNSUKNGPSNJNK-UHFFFAOYSA-N
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Description

2-Bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a heterocyclic benzamide derivative characterized by a brominated aromatic core linked to a hybrid furan-thiophene moiety. This compound combines a benzamide scaffold with a fused heterocyclic system, offering unique electronic and steric properties. Its synthesis likely involves coupling reactions between brominated benzamide precursors and functionalized furan-thiophene intermediates, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name

2-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(20-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSUKNGPSNJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene and furan rings can participate in redox reactions.

    Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene or furan rings.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

BrTFB has shown promise as a potential anti-cancer agent. Several studies have investigated its cytotoxic effects on various cancer cell lines:

Study Cell Line IC50 Value (µM) Remarks
Chhajed et al. (2020)HEK 2930.794Strong dose-dependent growth inhibition observed .
Polkam et al. (2015)HT-29 (Colon Cancer)68.28% inhibitionHigh selectivity for cancer cells over normal cells .
Mohammadi-Farani et al. (2014)PC3 (Prostate Cancer)22.19 ± 2.1Better cytotoxicity than Imatinib .

These studies indicate that BrTFB may interact with specific molecular targets involved in cancer progression, leading to the development of novel therapeutic strategies.

Biological Research

BrTFB's biological properties extend beyond anticancer activity. It has been studied for its effects on metalloenzymes, which are critical for various biological functions:

  • Metalloenzyme Inhibition : BrTFB has been identified as a modulator of metalloenzyme activity, potentially serving as a lead compound for developing fungicides or treatments for diseases associated with metalloenzyme dysfunction .

Material Sciences

Due to its unique structure, BrTFB can be utilized in the development of advanced materials:

  • Organic Electronics : The presence of thiophene and furan moieties suggests potential applications in organic semiconductors and photovoltaic devices.

Current State of Research

Research on BrTFB continues to evolve, focusing on elucidating its mechanisms of action and expanding its applications across different fields:

  • Ongoing investigations are assessing the compound's efficacy against additional disease models beyond cancer.
  • Studies are also exploring the optimization of BrTFB's solubility and potency to enhance its therapeutic potential.

Limitations and Future Directions

Despite its promising applications, BrTFB faces challenges such as low solubility and potency. Future research should aim to:

  • Develop derivatives with improved pharmacokinetic profiles.
  • Investigate combination therapies that leverage BrTFB's properties alongside existing treatments.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

BG15220 (2-Bromo-N-{2-Hydroxy-2-[5-(Thiophen-3-yl)Furan-2-yl]Ethyl}Benzamide)

  • Molecular Formula: C₁₇H₁₄BrNO₃S (MW: 392.267 g/mol)
  • Key Features : Shares the bromobenzamide core and thiophen-3-yl-furan-2-yl substituent but includes a hydroxyethyl linker.
Property Target Compound BG15220
Molecular Weight Not specified 392.267 g/mol
Heterocyclic System Furan-thiophene Furan-thiophene
Functional Groups Bromo, benzamide Bromo, benzamide, hydroxyl

(Z)-2-((5-Bromofuran-2-yl)Methylene)Benzo[b]Thiophen-3(2H)-one ()

  • Molecular Features: Replaces the benzamide with a benzothiophenone core.
  • Activity: Acts as a SHP2 phosphatase inhibitor (IC₅₀ values in the nanomolar range), highlighting the importance of brominated furans in kinase targeting .

Benzamide Derivatives with Heterocyclic Modifications

LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)

  • Structure : Features a 1,3,4-oxadiazole ring instead of thiophene.
  • Activity : Demonstrates antifungal activity against Candida albicans (MIC₉₀ = 16 µg/mL), suggesting that furan-linked heterocycles enhance antifungal efficacy .

2-Bromo-N-{5-[(2-Chlorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide ()

  • Structure : Incorporates a thiadiazole ring with a sulfanyl group.
  • Key Differences : The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability and target selectivity compared to the furan-thiophene system .

Halogenated Benzamides with Varied Substituents

5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide ()

  • Features : Substitutes the furan-thiophene group with a methoxyphenyl moiety.

BAY-850 ()

  • Structure: Contains a cyano-substituted benzamide linked to a furan-piperidine system.
  • Application : Used as an isoform-selective ATAD2 inhibitor, demonstrating the role of furan in achieving selective protein interactions .

Biological Activity

2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H12BrN2O3SC_{15}H_{12}BrN_2O_3S. It features a bromine atom, a thiophene ring, and a furan ring, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₅H₁₂BrN₂O₃S
Molecular Weight392.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, potentially resulting in therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A notable study demonstrated that compounds with similar structures had IC50 values ranging from 25 μM to 50 μM against MCF-7 breast cancer cells, suggesting that the compound may also possess similar anticancer properties .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research on related benzamide derivatives has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the anticancer effects of benzamide derivatives.
    • Method : In vitro assays using MCF cell lines.
    • Findings : The study reported significant inhibition of tumor growth and induction of apoptosis at concentrations around 25 μM .
  • Study on Antimicrobial Effects
    • Objective : To assess the antimicrobial activity of related benzamide compounds.
    • Method : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli.
    • Findings : Some derivatives exhibited MIC values as low as 0.015 mg/mL against S. aureus, suggesting strong antibacterial properties .

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